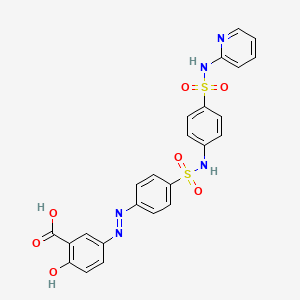
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfonamide, and diazenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Diazotization: The formation of the diazenyl group is achieved through the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed in the previous step is then coupled with a phenolic compound to form the azo compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.
Azo Dyes: Compounds with similar diazenyl groups used in the dye industry.
Benzoic Acid Derivatives: Compounds with similar benzoic acid structures used in various applications.
Uniqueness
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C24H19N5O7S2 |
|---|---|
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
2-hydroxy-5-[[4-[[4-(pyridin-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C24H19N5O7S2/c30-22-13-8-18(15-21(22)24(31)32)27-26-16-4-9-19(10-5-16)37(33,34)28-17-6-11-20(12-7-17)38(35,36)29-23-3-1-2-14-25-23/h1-15,28,30H,(H,25,29)(H,31,32) |
InChI-Schlüssel |
ZIWYZGOROABSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


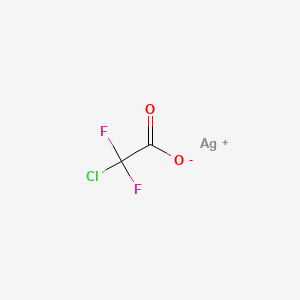
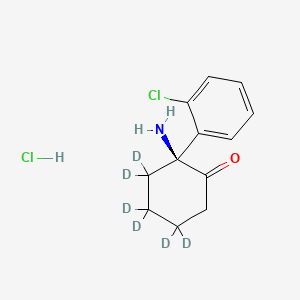
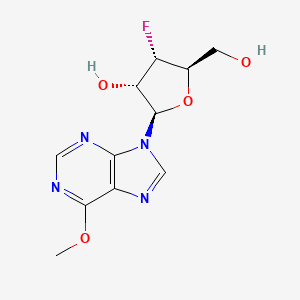
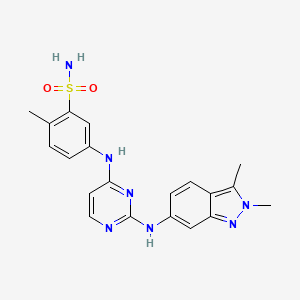
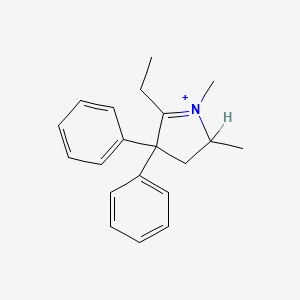
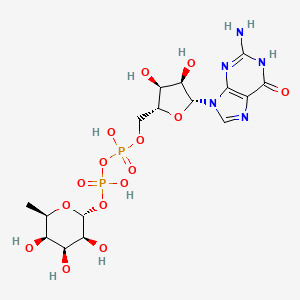
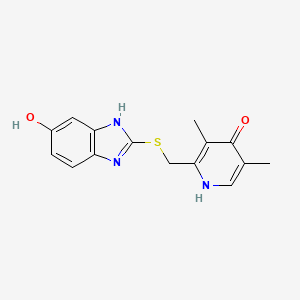
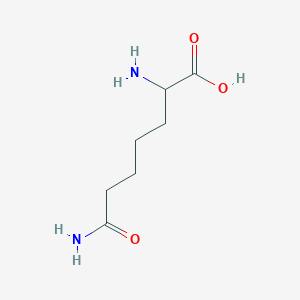
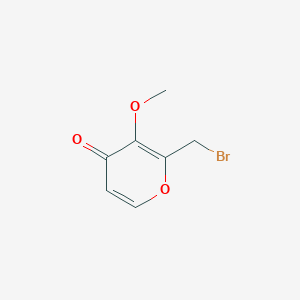
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)

![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)
![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
